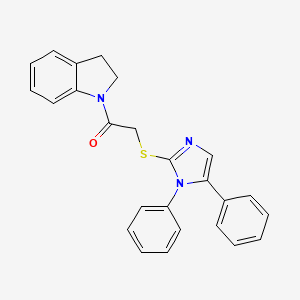
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H21N3OS and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and specific case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features an imidazole ring linked to a phenyl group and an indole moiety, contributing to its unique biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors. The thioether linkage may also play a role in modulating enzyme activity, potentially influencing pathways involved in inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study reported that imidazole derivatives exhibit significant cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines, with IC50 values indicating effective doses for therapeutic applications .
Antimicrobial Activity
Imidazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing the imidazole structure exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics such as fluconazole .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazole derivatives have been documented in various studies. These compounds are believed to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Evaluated 20 imidazole derivatives for anticancer activity | Significant cytotoxicity against MDA-MB-231 with IC50 < 10 µM |
| Study B | Investigated antimicrobial efficacy against E. coli and S. aureus | MIC values < 5 µg/mL for selected derivatives |
| Study C | Assessed anti-inflammatory effects on TNF-alpha production | Reduction in TNF-alpha by 40% at 50 µM concentration |
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-24(27-16-15-20-11-7-8-14-22(20)27)18-30-25-26-17-23(19-9-3-1-4-10-19)28(25)21-12-5-2-6-13-21/h1-14,17H,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWDPDMJLZXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














